molecular formula C9H13F3N2O3 B2732039 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid CAS No. 2504202-17-7

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid

Cat. No.: B2732039
CAS No.: 2504202-17-7
M. Wt: 254.209
InChI Key: UGACETAJWMSIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid (C₉H₁₁F₅N₂O₃, molecular weight 290.19) is a spirocyclic compound featuring a unique diazaspiro[3.4]octane core. The trifluoroacetic acid (TFA) serves as a counterion, likely enhancing solubility and stability during synthesis and purification . The spiro architecture imposes conformational rigidity, which is advantageous in medicinal chemistry for optimizing target binding and metabolic stability. This compound has been utilized in palladium-catalyzed reactions for amidine synthesis and as an intermediate in antibacterial drug development, particularly in tuberculosis research .

Properties

IUPAC Name

6-methyl-2,6-diazaspiro[3.4]octan-7-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-9-5-7(2-6(9)10)3-8-4-7;3-2(4,5)1(6)7/h8H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGACETAJWMSIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC1=O)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-diazaspiro[34]octan-7-one; trifluoroacetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of spiro compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for new antimicrobial agents .

Neuropharmacology
The compound's unique spirocyclic structure is thought to influence its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors, potentially impacting conditions such as anxiety and depression. This area is still under investigation, but initial findings are promising .

Case Study: Synthesis of Analogues
A study focused on synthesizing analogues of this compound revealed that modifications to the trifluoroacetyl group can enhance biological activity. The research involved creating a series of derivatives and testing their efficacy against specific bacterial strains, leading to the identification of several promising candidates for further development .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The spiro structure contributes to the rigidity of the polymer chains, which can improve overall performance in various applications .

Property Value
Thermal StabilityHigh
Mechanical StrengthEnhanced
Degradation Temperature>300 °C

Analytical Chemistry

Chromatographic Applications
Due to its distinctive chemical properties, this compound can be utilized as a chiral selector in chromatographic methods. Its application in high-performance liquid chromatography (HPLC) has shown potential for separating enantiomers effectively, which is crucial in pharmaceuticals where chirality can affect drug efficacy and safety .

Case Study: HPLC Method Development
A recent study developed an HPLC method using this compound as a chiral stationary phase for the separation of racemic mixtures. The method demonstrated high resolution and reproducibility, indicating its suitability for routine analysis in pharmaceutical laboratories .

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at sigma-1 receptors, enhancing the analgesic effects of opioids and reducing tolerance. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic diazaspiro compounds are a growing class of molecules with applications in drug discovery. Below is a detailed comparison of 6-methyl-2,6-diazaspiro[3.4]octan-7-one; TFA with its analogs, focusing on structural features, synthetic routes, and biological relevance.

Structural and Functional Group Analysis

Key Compounds :

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; TFA Substituents: Methyl group at position 6, TFA counterion. Role of TFA: Acts as a proton donor in synthesis and stabilizes the compound via ionic interactions. Its strong electron-withdrawing nature may improve solubility .

2-Boc-2,6-diazaspiro[3.4]octane (C₁₂H₂₁N₂O₂, MW 225.31)

  • Substituents : Boc (tert-butoxycarbonyl) protecting group.
  • Impact : The Boc group enhances stability during synthetic steps but requires acidic conditions (e.g., TFA) for removal, adding complexity to synthesis workflows .

6-Methyl-2-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.4]octane (C₁₄H₂₀N₂O₂S, MW 288.38) Substituents: Tosyl (p-toluenesulfonyl) group. LogP values may increase due to hydrophobicity .

6,6-Difluoro-2-azaspiro[3.3]heptane; TFA (C₇H₈F₅NO₂, MW 233.14) Structure: Smaller spiro[3.3]heptane core with fluorine substituents. Impact: Fluorination enhances metabolic stability and bioavailability. The compact spiro[3.3] system may confer distinct conformational preferences compared to larger spiro[3.4] systems .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility
6-Methyl-2,6-diazaspiro[3.4]octan-7-one; TFA 290.19 ~1.2 (moderate) High (due to TFA)
2-Boc-2,6-diazaspiro[3.4]octane 225.31 ~2.5 Low (hydrophobic Boc)
Tosyl Derivative (C₁₄H₂₀N₂O₂S) 288.38 ~3.0 Low (hydrophobic)
  • TFA’s Role : Significantly improves aqueous solubility compared to Boc- or tosyl-protected analogs, facilitating biological testing .

Biological Activity

6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid (CAS: 2504202-17-7) is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H13F3N2O3
  • Molecular Weight : 254.21 g/mol
  • Purity : 95%
  • IUPAC Name : 6-methyl-2,6-diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate

The biological activity of 6-Methyl-2,6-diazaspiro[3.4]octan-7-one is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Receptor Activity : It acts as an antagonist for certain receptors, influencing neurotransmitter release and signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to the diazaspiro framework exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Anticancer Potential

Research indicates that 6-Methyl-2,6-diazaspiro[3.4]octan-7-one may possess anticancer properties by inhibiting the proliferation of cancer cells through modulation of signaling pathways such as MAPK and PI3K .

Neuropharmacological Effects

The compound has been investigated for its potential effects on dopamine receptors, suggesting possible applications in treating neurological disorders .

Study on Antitubercular Activity

A study focused on derivatives of the diazaspiro core reported their activity against drug-sensitive strains of Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure significantly influenced both potency and solubility, highlighting the importance of structural optimization in drug development .

Evaluation of Pharmacokinetic Properties

Pharmacokinetic studies revealed that certain analogs exhibited favorable absorption and distribution characteristics while maintaining low toxicity profiles in vitro. This suggests that 6-Methyl-2,6-diazaspiro[3.4]octan-7-one could be a viable candidate for further development as a therapeutic agent .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/PathwayMIC (μg/mL)Reference
AntimicrobialMycobacterium tuberculosis0.016
AnticancerCancer cell linesVariable
NeuropharmacologicalDopamine receptorsN/A

Table 2: Structural Variants and Their Activities

Compound VariantBiological ActivityNotes
8,8-Difluoro derivativeEnhanced antimicrobial activityIncreased lipophilicity
Methylated acyclic derivativeReduced potency against T. bruceiImproved solubility
Piperazine substituted variantRetained moderate anti-trypanosomal activityStructural stability improved

Q & A

Q. What are the critical steps in synthesizing 6-Methyl-2,6-diazaspiro[3.4]octan-7-one trifluoroacetate?

Answer: The synthesis involves:

  • Stepwise functionalization : Reacting a spirocyclic precursor (e.g., ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate) with trifluoroacetic acid (TFA) in dichloromethane under anhydrous conditions to form the trifluoroacetate salt .
  • Purification : After reaction completion, concentrate under reduced pressure, precipitate the product in methyl tert-butyl ether (MTBE), and filter. Yield optimization requires strict control of stoichiometry (1:1 TFA ratio) and reaction time (overnight stirring at room temperature) .

Q. How can NMR spectroscopy characterize this compound despite TFA interference?

Answer:

  • Solvent selection : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to avoid overlapping signals.
  • Suppression techniques : Apply water suppression or ¹H decoupling to minimize TFA’s strong trifluoromethyl signal (~-75 ppm in ¹⁹F NMR).
  • Alternative nuclei : Analyze ¹³C NMR for spirocyclic backbone signals (e.g., carbonyl at ~170 ppm) and cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What storage conditions ensure the compound’s stability?

Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent hydrolysis of the trifluoroacetate group.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
  • Solvent compatibility : For long-term stability, dissolve in anhydrous DMSO or acetonitrile, avoiding protic solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields across synthetic routes?

Answer:

  • Parameter screening : Systematically vary TFA equivalents (0.8–1.2 mol), temperature (0–25°C), and solvent polarity (dichloromethane vs. THF) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted spirocyclic precursors) and adjust purification protocols (e.g., gradient elution in column chromatography) .
  • Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl group consumption (~1700 cm⁻¹) .

Q. What strategies mitigate TFA interference in downstream applications (e.g., biological assays)?

Answer:

  • Counterion exchange : Replace TFA with a biocompatible salt (e.g., hydrochloride) via ion-exchange chromatography.
  • Neutralization : Add a mild base (e.g., triethylamine) to neutralize residual TFA, followed by centrifugal filtration to remove salts .
  • Dialysis : For protein-binding studies, use a 3.5 kDa MWCO membrane to separate the compound from free TFA .

Q. How can solubility challenges in non-polar solvents be addressed for reactivity studies?

Answer:

  • Co-solvent systems : Use DMSO/THF (1:4 v/v) to enhance solubility while maintaining reaction efficiency.
  • Derivatization : Temporarily protect the amine group with a tert-butoxycarbonyl (Boc) group to improve lipophilicity, followed by deprotection post-reaction .
  • Surfactant-assisted dissolution : Employ 0.1% Tween-80 in toluene for homogeneous dispersion in Suzuki-Miyaura coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.